ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate

Catalog No.
S15667729
CAS No.
M.F
C25H33NO4
M. Wt
411.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butox...

Product Name

ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate

IUPAC Name

ethyl (4S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoate

Molecular Formula

C25H33NO4

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C25H33NO4/c1-6-29-23(27)18(2)16-22(26-24(28)30-25(3,4)5)17-19-12-14-21(15-13-19)20-10-8-7-9-11-20/h7-15,18,22H,6,16-17H2,1-5H3,(H,26,28)/t18?,22-/m0/s1

InChI Key

LMTIKWPJTDSUPT-YSYXNDDBSA-N

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C

Isomeric SMILES

CCOC(=O)C(C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C

Ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate, also known by its CAS number 149709-60-4, is an organic compound with the molecular formula C25H33NO4C_{25}H_{33}NO_4 and a molecular weight of approximately 411.53 g/mol. This compound features a biphenyl moiety and a tert-butoxycarbonyl group, which are significant in its chemical behavior and potential applications. The structure includes a chiral center at the 4-position, indicating that it exists in specific stereoisomeric forms, with the (2R,4S) configuration being of particular interest due to its biological activity.

Typical of esters and amines. Notably:

  • Hydrolysis: Ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate can be hydrolyzed to yield the corresponding acid and alcohol when treated with water in the presence of an acid or base.
  • Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
  • Coupling Reactions: It can participate in coupling reactions typical of amino acids and peptides, potentially forming more complex structures.

This compound is associated with significant biological activity, particularly in the context of cardiovascular pharmacology. It is known as an impurity or intermediate in the synthesis of Sacubitril, a drug used for treating heart failure. The presence of the biphenyl group is thought to enhance its interaction with biological targets, affecting its pharmacokinetics and pharmacodynamics.

Synthesis typically involves multi-step organic reactions:

  • Starting Materials: The synthesis often begins with commercially available biphenyl derivatives.
  • Formation of the Amine: A key step involves coupling a biphenyl derivative with a tert-butoxycarbonyl-protected amine.
  • Esterification: The reaction of the resulting amine with an appropriate acid chloride or anhydride leads to the formation of the ester.
  • Purification: The final product is purified through crystallization or chromatography to achieve high purity levels.

Ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate has several applications:

  • Pharmaceutical Intermediates: It serves as an important intermediate in synthesizing cardiovascular drugs like Sacubitril.
  • Research: Its unique structure makes it useful in studies related to drug design and development, particularly for compounds targeting similar biological pathways.

Studies have indicated that this compound interacts with various biological targets involved in cardiovascular regulation. Its mechanism of action is closely related to that of Sacubitril, which inhibits neprilysin, an enzyme responsible for degrading natriuretic peptides. This interaction enhances the levels of these peptides, leading to vasodilation and improved cardiac output.

Several compounds share structural similarities with ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate. Here are some notable examples:

Compound NameCAS NumberKey Features
Sacubitril150112-18-0A neprilysin inhibitor used for heart failure treatment; structurally related as it contains biphenyl and carbamate functionalities.
LCZ696936563-96-1A combination of valsartan and Sacubitril; shares pharmacological properties and structural motifs.
(2R,4S)-5-(Biphenyl-4-yl)-4-amino-2-methylpentanoic acid1012341-50-2An analog that lacks the ethoxy group but retains similar biological activity due to its amine functionality.

Uniqueness

Ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate is unique due to its specific stereochemistry and the presence of both a biphenyl moiety and a tert-butoxycarbonyl protecting group, which influence its reactivity and biological interactions compared to other similar compounds. This specificity may confer distinct pharmacological properties that are beneficial for targeted therapeutic applications.

XLogP3

5.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

411.24095853 g/mol

Monoisotopic Mass

411.24095853 g/mol

Heavy Atom Count

30

Dates

Modify: 2024-08-15

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